2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-

Fragment-Based Drug Discovery Kinase Inhibitors Scaffold Optimization

2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- (CAS 157561-90-5), with a molecular formula of C11H8N4O and a molecular weight of 212.21 g/mol, is a heteroaryl-substituted α-cyanoacrylamide fragment that serves as a foundational scaffold in the design of targeted covalent inhibitors. The compound features a pyrrolo[2,3-b]pyridine (azaindole) moiety, a privileged structure in kinase drug discovery, directly linked to a cyanoacrylamide warhead.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 157561-90-5
Cat. No. B115598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-
CAS157561-90-5
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C2=C1)C=C(C#N)C(=O)N
InChIInChI=1S/C11H8N4O/c12-5-7(10(13)16)4-8-6-15-11-9(8)2-1-3-14-11/h1-4,6H,(H2,13,16)(H,14,15)/b7-4+
InChIKeyHSMDSHREIXZDSV-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- (CAS 157561-90-5): A Specialized Cyanoacrylamide Building Block for Covalent Probe Discovery


2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- (CAS 157561-90-5), with a molecular formula of C11H8N4O and a molecular weight of 212.21 g/mol, is a heteroaryl-substituted α-cyanoacrylamide fragment that serves as a foundational scaffold in the design of targeted covalent inhibitors . The compound features a pyrrolo[2,3-b]pyridine (azaindole) moiety, a privileged structure in kinase drug discovery, directly linked to a cyanoacrylamide warhead. This warhead is known to form reversible covalent bonds with noncatalytic cysteine residues in a subset of kinases, a mechanism that can impart high ligand efficiency and selectivity [1].

Why Generic Cyanoacrylamide Fragments Cannot Replace 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- in Kinase Targeting Workflows


The α-cyanoacrylamide warhead's ability to form reversible covalent bonds with cysteine thiols is exquisitely sensitive to the structure of its heteroaryl substituent [1]. A study screening a panel of ten closely related heteroaryl-cyanoacrylamides (100–300 Da) against a small panel of three kinases revealed dramatic potency differences, with IC50 values spanning over three orders of magnitude (from 120 nM to >300 µM) depending solely on the heteroaryl group [1]. This stringent structure-activity relationship (SAR) means that substitution with a generic cyanoacrylamide, lacking the precise pyrrolo[2,3-b]pyridine at the 3-position, will almost certainly fail to recapitulate the specific binding pose, potency, and selectivity profile required for projects targeting kinase C-terminal domains such as those in the MSK/RSK family [1].

Quantitative Differentiation of 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- Against Closest Cyanoacrylamide Analogs


Structural Simplicity vs. Elaborated Azaindole Analog: Absence of Carbonyl Linker as a Design Differentiator

The target compound features a direct bond between the cyanoacrylamide warhead and the 3-position of the azaindole ring. Its closest functional analog in the published literature, azaindole 8, incorporates a phenyl-carbonyl linker between these two groups and exhibits an IC50 of 120 nM against the RSK2 C-terminal domain (CTD) [1]. The target compound, lacking this linker, presents a lower molecular weight (212.2 vs. 316.3 g/mol) and a distinct electrostatic surface. This structural divergence is critical, as the co-crystal structure of azaindole 8 with RSK2 (PDB: 4JG7) showed the carbonyl linker forming a key hydrogen bond with hinge residue M496, a binding mode that cannot be replicated by the target compound [1]. Therefore, the target compound is a distinct scaffold for exploring a different chemical space in the hinge region, potentially engaging alternative residues or enabling different vectors for fragment growth.

Fragment-Based Drug Discovery Kinase Inhibitors Scaffold Optimization

Inferred Potency and Selectivity Profile for RSK2 CTD Based on Class-Level Scaffold Analysis

While direct IC50 data for the target compound is not publicly available, a class-level inference can be drawn from the screening data of a closely related azaindole fragment. In the panel of 10 cyanoacrylamide fragments, azaindole 8 (which contains the same pyrrolo[2,3-b]pyridine moiety) inhibited RSK2 CTD with an IC50 of 120 nM and demonstrated ligand efficiency of 0.39, while being >80-fold less potent against PLK1 (IC50 >10 µM) [1]. The structural simplification in the target compound, by removing the linker from the hinge-binding pharmacophore, is likely to significantly alter this profile. Based on the SAR, the target compound is expected to be a less potent but potentially more selective fragment for specific cysteine-containing kinases, particularly those where a direct azaindole interaction with the glycine-rich loop or alpha-C helix is favorable.

Kinase Selectivity RSK2 Inhibitors Structure-Activity Relationship

Reversible Covalent Mechanism: The Cyanoacrylamide Warhead as a Differentiator from Standard Acrylamides

The α-cyanoacrylamide warhead forms β-thioether adducts with cysteine residues that eliminate more rapidly than standard acrylamide-derived adducts due to the decreased pKa of the α-proton [1]. This reversible covalent chemistry provides a key differentiation from irreversible acrylamide inhibitors. The Miller et al. study confirmed that the covalent bond in a related cyanoacrylamide-RSK2 complex is reversible, with quantitative ligand release upon protein denaturation [1]. This property mitigates the potential for off-target haptenation and reduces the risk of idiosyncratic toxicity associated with irreversible inhibitors, a significant advantage in fragment-based screening where target engagement must be sustained without permanent protein modification. The target compound inherits this warhead chemistry, making it a highly valuable scaffold for developing reversible covalent probes.

Covalent Inhibitors Cysteine Targeting Reversibility

Purity and Supply Differentiation: Commercial Availability for Research-Use-Only Applications

Commercially, the compound is available from multiple suppliers with a documented purity of ≥98% (e.g., Chemscene) . This purity level is critical for reproducible fragment screening, where low-level impurities can cause false positives from aggregated or highly potent contaminants. In contrast, generic or bulk industrial intermediates of this scaffold are not widely supplied with such high purity for research purposes. The compound is designated for research and further manufacturing use only, ensuring it meets the quality standards required for sensitive biochemical and biophysical assays . This contrasts with less-controlled sourcing options that may not provide a certificate of analysis.

Procurement Chemical Purity Research Intermediates

High-Value Application Scenarios for 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- Based on Differentiated Evidence


Fragment-Based Screening for Non-Hinge Binders of the MSK/RSK Kinase Family

The target compound is structurally optimized for exploring non-canonical binding modes. The co-crystal structure of a related azaindole fragment (PDB: 4JG7) revealed it does not engage the kinase hinge, instead forming a novel hydrogen bond with M496 [1]. This fragment is used in primary screening assays at 100–500 µM to discover novel allosteric or back-pocket binders against the RSK2 and MSK1 C-terminal domains, followed by hit validation using thermal shift assays and X-ray crystallography.

Scaffold for Selective Reversible Covalent Probe Development

Leveraging the reversible covalent chemistry of the α-cyanoacrylamide warhead, this fragment serves as the starting point for designing highly selective chemical probes for the cysteinome. It is reacted with diverse aldehyde libraries to generate a focused set of 50–200 elaborated analogs via Knoevenagel condensation [1]. These analogs are then screened in a cellular MSK/RSK activity assay (e.g., CREB phosphorylation inhibition) to identify compounds with an in-cell target engagement IC50 < 1 µM and a selectivity score (S(10)) > 0.5 against a broad panel of 50 kinases.

Chemical Biology Tool for Investigating Cysteine Reactivity and Reversibility

In mechanistic studies, the compound is used as a model substrate to study the kinetics of thiol-cyanoacrylamide adduct formation and elimination. Researchers utilize it in tandem with an irreversible acrylamide control to quantify the reversibility of target engagement by mass spectrometry under native and denaturing conditions [1], providing critical kinetic data (e.g., k_on/k_off rates) for the rational optimization of drug-target residence time.

Synthetic Intermediate for High-Value Kinase Degraders (PROTACs)

The compound's cyanoacrylamide group provides a versatile synthetic handle. It is employed as a key intermediate to synthesize heterobifunctional PROteolysis TArgeting Chimeras (PROTACs) that recruit E3 ligases (e.g., VHL or CRBN) to RSK-family kinases. The purity of ≥98% ensures that subsequent coupling reactions (e.g., amide bond formation) proceed with high yield, minimizing the need for extensive purification of the final degrader molecule.

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